molecular formula C11H9ClO2 B8449787 2-Chloro-3-(p-methoxyphenyl)-2-cyclobuten-1-one

2-Chloro-3-(p-methoxyphenyl)-2-cyclobuten-1-one

Cat. No. B8449787
M. Wt: 208.64 g/mol
InChI Key: GJFIYXXWMMAZSV-UHFFFAOYSA-N
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Patent
US04035426

Procedure details

2-Chloro-3-(p-methoxyphenyl)-2-cyclobuten-1-one (17.4 g., 0.084 mole), triethylamine (11.7 ml., 0.084 mole), and 2.1 g. of 10% Pd/C in 300 ml. of 10% aqueous methanol is shaken under H2 (50 psi) until reduction is complete (30 min). The mixture is filtered and the filtrate evaporated. An ether solution of the residue is washed (water), dried (MgSO4), and evaporated to give 15.4 g. of an oil which is chromatographed on alumina using benzene.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:14])[CH2:4][C:5]=1[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.C(N(CC)CC)C>[Pd].CO>[CH3:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH:5]2[CH2:4][C:3](=[O:14])[CH2:2]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
ClC=1C(CC1C1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(30 min)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
WASH
Type
WASH
Details
An ether solution of the residue is washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 15.4 g
CUSTOM
Type
CUSTOM
Details
of an oil which is chromatographed on alumina

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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